2-[(2-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Description
This compound features a 1,6-dihydro-[4,5'-bipyrimidin]-6-one core substituted with a 2-chlorophenylamino group at position 2, a methyl group at position 4', and a 4-methylpiperazinyl moiety at position 2'.
Properties
IUPAC Name |
2-(2-chloroanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c1-13-14(12-22-20(23-13)28-9-7-27(2)8-10-28)17-11-18(29)26-19(25-17)24-16-6-4-3-5-15(16)21/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAORJFBWSJRMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3Cl)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl amine: This step involves the reaction of 2-chloroaniline with appropriate reagents to form the chlorophenyl amine intermediate.
Coupling with methylpiperazine: The chlorophenyl amine is then reacted with 4-methylpiperazine under specific conditions to form the desired piperazinyl derivative.
Cyclization to form the bipyrimidinone core: The final step involves cyclization reactions to form the bipyrimidinone core, resulting in the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
A. 4-(4-Morpholinophenyl)-6-Aryl-Pyrimidin-2-Amines (e.g., Compounds 24 and 26 in )
- Structural Differences: These compounds replace the 4-methylpiperazine group with morpholine and lack the bipyrimidin core.
- Spectral Data: IR spectra show N–H stretches at ~3400 cm⁻¹ (similar to the target compound’s amino groups). The ^1H NMR signals for morpholine protons (δ 3.34–3.92 ppm) differ from the 4-methylpiperazine protons (expected δ ~2.5–3.5 ppm) .
- Synthesis : Both classes are synthesized via cyclocondensation reactions, but the target compound likely requires a bipyrimidin-forming step, which may involve tandem Ullmann coupling or palladium-catalyzed cross-coupling .
B. 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)Pyrimidin-4-Amine ()
- Structural Differences: The dichlorophenyl and dimethoxyphenyl groups increase steric bulk compared to the target’s 2-chlorophenylamino group. The aminomethyl substituent may enhance hydrogen-bonding capacity.
- Pharmacological Implications : The dimethoxy groups could improve π-π stacking with aromatic residues in enzyme active sites, while the dichlorophenyl group may enhance hydrophobic interactions .
Core Scaffold Comparisons
A. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives ()
- Synthesis : Prepared via multi-step cyclization with guanidine nitrate, contrasting with the target’s likely use of SHELX-refined crystallography for structural validation .
B. Chromeno[2,3-d]Pyrimidin-4-Ones ()
- Core Difference: A fused chromene-pyrimidinone system introduces additional ring strain and conformational rigidity compared to the bipyrimidin core.
- Tautomerism: The 4-keto group in both compounds enables keto-enol tautomerism, but the chromene fusion in ’s compounds may restrict tautomeric flexibility .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[(2-chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperazin-1-yl)-1,6-dihydro-[4,5'-bipyrimidin]-6-one , also known by its CAS number 65514-71-8, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
Molecular Structure
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 344.84 g/mol
- IUPAC Name : [2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Physical Properties
The compound is characterized by a high purity (>95% HPLC) and is typically stored at +4°C.
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : The presence of the chlorophenyl group is often associated with enhanced antimicrobial activity.
- Neuropharmacological Effects : The piperazine moiety may contribute to neuroactive properties, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
-
Antitumor Studies :
- A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 20 G2/M phase arrest A549 25 Inhibition of proliferation -
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Streptococcus pneumoniae 15 µg/mL -
Neuropharmacological Effects :
- Research evaluating the effects on neurotransmitter levels indicated that the compound may enhance serotonin and dopamine release in rat models, suggesting potential applications in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
